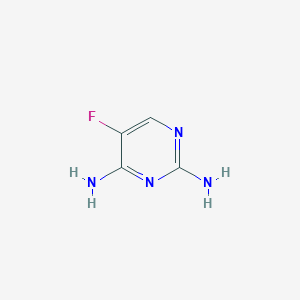

5-Fluoropyrimidine-2,4-diamine

Vue d'ensemble

Description

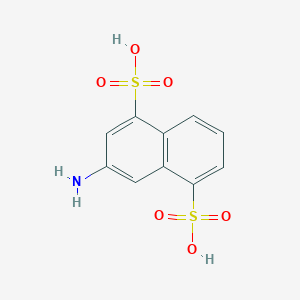

5-Fluoropyrimidine-2,4-diamine derivatives are a class of compounds that have garnered significant interest due to their biological activities, particularly as inhibitors of various enzymes and as potential anticancer and antiviral agents. These compounds are structurally characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and amino groups at the 2 and 4 positions.

Synthesis Analysis

The synthesis of these compounds often involves regioselective substitution reactions and the use of protective groups to achieve the desired substitution pattern on the pyrimidine ring. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii involves the reaction of chloro- or fluoronitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives . Another approach for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors, includes regioselective substitution followed by amide formation .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the crystal structure of a 5-iodopyrimidine-2,4-dione derivative has been determined, providing insights into the potential drug interactions with biological targets . The presence of halogen atoms, such as fluorine, can significantly influence the molecular conformation and electronic properties of the pyrimidine ring, affecting its binding affinity to target enzymes.

Chemical Reactions Analysis

5-Fluoropyrimidine-2,4-diamines can undergo various chemical reactions, including the formation of carbamates in the presence of carbonate under alkaline conditions, as observed with alpha-fluoro-beta-alanine (FBAL), a major catabolite of fluoropyrimidines . Additionally, the presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, facilitating H-D exchange reactions under base catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoropyrimidine-2,4-diamines are influenced by their molecular structure. These compounds often exhibit high thermal stability and resistance to chemical degradation. For instance, polyimides derived from 5-aminopyrimidine show excellent thermal stability and mechanical properties, which are attributed to the pyrimidine unit within the polymer backbone . The presence of fluorine also affects the electronic properties of the molecule, which can be probed using techniques such as 19F nuclear magnetic resonance (NMR) .

Applications De Recherche Scientifique

Anticancer Applications : 5-Fluoropyrimidines, including 5-fluorouracil, are widely used as antimetabolite drugs for treating various cancers. The derivatives have shown efficacy in both gastrointestinal and non-gastrointestinal malignancies, with oral formulations like S-1 aiming to improve antitumor activity and reduce toxicity (Saif, Syrigos, & Katirtzoglou, 2009). Another study highlighted novel synthesis routes for 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, indicating their role in targeted cancer therapy (Wada et al., 2012).

Cardiotoxicity and Safety : Some studies have focused on the cardiotoxicity associated with fluoropyrimidines, emphasizing the need for understanding and mitigating potential life-threatening toxicities. Research has delved into pathogenetic models and treatment strategies for fluoropyrimidine-induced cardiotoxicity (Depetris et al., 2018).

Pharmacogenetics and Individualized Treatment : Research has also focused on the pharmacogenetics of fluoropyrimidines. Variability in the enzyme activity of the 5-FU metabolic pathway affects the metabolism and efficacy of treatment. Studies recommend the use of pharmacogenetic testing for genes like DPYD and TYMS to predict and manage fluoropyrimidine-related toxicity, advocating for individualized treatment approaches to improve patient safety (Henricks et al., 2017).

Imaging and Drug Monitoring : The physical properties of fluorinated drugs make them suitable for studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). These methodologies provide insights into the fate of fluoropyrimidines at target sites and assist in developing strategies for dose individualization (Wolf, Presant, & Waluch, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFEZUZAHJEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292273 | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-2,4-diamine | |

CAS RN |

155-11-3 | |

| Record name | 5-Fluoro-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC81284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate](/img/structure/B89899.png)

![[(Methoxythioxomethyl)thio]acetic acid](/img/structure/B89922.png)

![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)